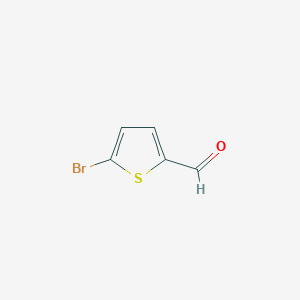

5-Bromothiophene-2-carbaldehyde

概要

説明

5-Bromothiophene-2-carbaldehyde: is a chemical compound belonging to the thiophene family, characterized by the presence of a bromine atom at the 5-position and an aldehyde group at the 2-position on the thiophene ring. Its molecular formula is C5H3BrOS and it has a molecular weight of 191.05 g/mol . This compound is widely used as an intermediate in organic synthesis and material chemistry, particularly in the synthesis of pharmaceuticals and luminescent materials .

準備方法

Synthetic Routes and Reaction Conditions: 5-Bromothiophene-2-carbaldehyde can be synthesized through various methods. One common method involves the bromination of thiophene-2-carbaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst . The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high selectivity.

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize efficiency .

化学反応の分析

Types of Reactions: 5-Bromothiophene-2-carbaldehyde undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form biaryl compounds.

Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like amines or thiols, typically under basic conditions.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF.

Cyclization Reactions: Acidic or basic catalysts, depending on the desired product.

Major Products:

Nucleophilic Substitution: Substituted thiophene derivatives.

Coupling Reactions: Biaryl compounds.

Cyclization Reactions: Various heterocyclic compounds.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the antibacterial properties of derivatives synthesized from 5-bromothiophene-2-carbaldehyde. For instance, a series of thiophene-based compounds exhibited significant antibacterial activity against multidrug-resistant strains of Salmonella Typhi. The compound 2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate demonstrated an MIC value of 3.125 mg/mL, outperforming standard antibiotics like ciprofloxacin and ceftriaxone .

Spasmolytic Activity

Another notable application is in the development of spasmolytic agents. A study synthesized various derivatives of 5-bromothiophene-2-carboxylic acid through Suzuki cross-coupling reactions, leading to compounds that showed promising spasmolytic effects in isolated rat duodenum models. The compound phenethyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate exhibited an EC50 value indicating effective muscle relaxation .

Radiopharmaceutical Chemistry

This compound has been utilized in the synthesis of radiolabeled compounds for imaging applications. It serves as a precursor in the preparation of 5-[18F]fluoro-2-thiophenecarboxaldehyde, which is significant for positron emission tomography (PET) imaging studies. This application underscores its importance in developing novel radiotracers for neurological studies .

Organic Synthesis

Building Block for Complex Molecules

The compound acts as an essential building block in organic synthesis, particularly in creating complex thiophene derivatives. Its reactivity allows for various transformations, including condensation and coupling reactions. For example, it has been used to synthesize Schiff bases and other biologically active compounds through simple condensation reactions with amines .

Material Science

Conductive Polymers

In material science, derivatives of this compound are explored for their application in conductive polymers. These polymers are crucial for developing organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The thiophene ring system contributes to the electronic properties necessary for conductivity .

Data Tables

| Application Area | Compound/Derivative | Description/Findings |

|---|---|---|

| Medicinal Chemistry | 2-Ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate | MIC value: 3.125 mg/mL against XDR Salmonella Typhi |

| Phenethyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate | EC50 indicating spasmolytic effect | |

| Radiopharmaceuticals | 5-[18F]fluoro-2-thiophenecarboxaldehyde | Precursor for PET imaging |

| Organic Synthesis | Schiff Bases | Biologically active agents synthesized via condensation |

| Material Science | Conductive Polymers | Applications in OLEDs and OPVs |

Case Studies

-

Antibacterial Activity Study :

A series of derivatives were synthesized from this compound and tested against various bacterial strains. The study concluded that specific modifications to the thiophene structure significantly enhanced antibacterial efficacy. -

Spasmolytic Effect Analysis :

Researchers synthesized multiple thiophene derivatives and evaluated their spasmolytic properties using isolated rat duodenum assays. The results indicated that structural variations directly influenced the degree of muscle relaxation achieved. -

Radiotracer Development :

A collaborative study focused on synthesizing radiotracers using this compound as a starting material for neurological imaging applications, demonstrating its potential in clinical diagnostics.

作用機序

The mechanism of action of 5-Bromothiophene-2-carbaldehyde depends on its application. In biological systems, it can act as an inhibitor or modulator of specific enzymes or receptors. The bromine and aldehyde groups allow it to interact with various molecular targets, leading to changes in biological activity .

類似化合物との比較

- 5-Bromo-2-thiophenecarboxaldehyde

- 5-Bromothenaldehyde

- 2-Thiophenecarboxaldehyde, 5-bromo-

Comparison: 5-Bromothiophene-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other thiophene derivatives. Its combination of bromine and aldehyde groups makes it a versatile intermediate for various synthetic applications .

生物活性

5-Bromothiophene-2-carbaldehyde is a thiophene derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antibacterial, anti-inflammatory, and anticancer properties. The following sections detail the biological activities, structure-activity relationships (SAR), and relevant case studies that highlight its significance in pharmacological research.

Chemical Structure and Properties

This compound has the chemical formula CHBrOS and is characterized by a thiophene ring substituted with a bromine atom and an aldehyde group. Its structure is pivotal for its biological interactions, influencing its reactivity and affinity towards biological targets.

Antibacterial Activity

Recent studies have demonstrated the antibacterial potential of this compound derivatives. For instance, a study synthesized several analogs based on this compound and evaluated their activity against multidrug-resistant strains of Salmonella Typhi. Among these, one particular derivative exhibited a minimum inhibitory concentration (MIC) of 3.125 mg/mL, outperforming standard antibiotics like ciprofloxacin and ceftriaxone .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | MIC (mg/mL) | Target Organism | Comparison Antibiotic |

|---|---|---|---|

| 4F | 3.125 | XDR Salmonella Typhi | Ciprofloxacin |

| Other Derivatives | Varies | Various pathogens | Ceftriaxone |

The mechanism of action appears to involve strong binding interactions with bacterial enzymes, as supported by molecular docking studies which revealed multiple hydrogen bonds with key amino acids in the active site of target proteins .

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. Research indicates that it can modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines and signaling pathways such as NF-κB and MAPK/ERK . This suggests its utility in treating inflammatory diseases.

Anticancer Potential

The compound has shown promise in anticancer research as well. Studies have indicated that derivatives of this compound can induce apoptosis in cancer cell lines through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways . For example, one study reported that certain derivatives inhibited the proliferation of breast cancer cells by triggering intrinsic apoptotic pathways.

Table 2: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| S1 | MCF-7 (Breast Cancer) | 10 | Apoptosis induction |

| S2 | A549 (Lung Cancer) | 15 | Cell cycle arrest |

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of electron-donating or electron-withdrawing groups significantly influences the compound's reactivity and binding affinity to biological targets. For instance, modifications at the thiophene ring or aldehyde position can enhance antibacterial potency or selectivity against cancer cells .

Case Studies

- Antibacterial Study : A recent study synthesized several thiophene derivatives from this compound and tested them against XDR Salmonella Typhi. The findings highlighted the superior activity of specific analogs, emphasizing the importance of structural modifications in enhancing efficacy .

- Anticancer Research : Another investigation explored the apoptotic effects of a novel Schiff base derived from this compound on various cancer cell lines. The results indicated significant cytotoxicity and suggested pathways for further development into therapeutic agents .

特性

IUPAC Name |

5-bromothiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrOS/c6-5-2-1-4(3-7)8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFBVUFQNHLUCPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40197004 | |

| Record name | 5-Bromothiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4701-17-1 | |

| Record name | 5-Bromo-2-thiophenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4701-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromothiophene-2-carbaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004701171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromothiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromothiophene-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.887 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural significance of 5-Bromothiophene-2-carbaldehyde in developing materials with strong second-order nonlinear optical properties?

A1: Research suggests that this compound plays a crucial role in forming hydrogen bond-directed lambda-shaped supramolecular assemblies. These assemblies are key to achieving non-centrosymmetric crystal packings, which are essential for strong second harmonic generation (SHG). Specifically, when this compound is incorporated into 4-nitrophenylhydrazone derivatives, the resulting compounds exhibit significantly enhanced SHG signals, up to three orders of magnitude greater than the urea standard []. This strong optical nonlinearity is attributed to the preferential arrangement of chromophores in a lambda-shape within the crystal structure, facilitated by the presence of this compound [].

Q2: How can this compound be utilized in the synthesis of heterocyclic chalcones, and what analytical techniques are employed to confirm the structures of the synthesized compounds?

A2: this compound serves as a vital building block in the synthesis of heterocyclic chalcones via the Claisen-Schmidt reaction []. This reaction involves the condensation of this compound with various heterocyclic ketones in the presence of a base, such as sodium hydroxide. To confirm the structures of the synthesized chalcones, researchers employ a combination of spectroscopic techniques, including Infrared Spectroscopy (IR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C NMR) [, ]. These techniques provide complementary information about the functional groups, molecular weight, and connectivity of atoms within the synthesized molecules, allowing for comprehensive structural elucidation.

Q3: Beyond its use in optical materials, are there other applications of this compound and its derivatives in materials science?

A3: Yes, this compound has shown promise in developing pentadentate N3S2 Schiff base ligands []. These ligands, when complexed with copper(II) ions, create complexes with potential applications in various fields. The presence of the bromothiophene moiety within the ligand structure influences the complex's geometry, thermal stability, and electrochemical properties []. Furthermore, preliminary studies indicate that these complexes exhibit DNA-binding properties, highlighting their potential as anticancer agents. This research suggests a broader scope for this compound beyond solely nonlinear optical materials.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。